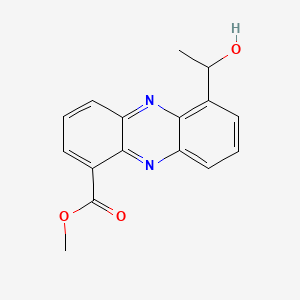

Saphenic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saphenic acid methyl ester is a member of phenazines.

Analyse Des Réactions Chimiques

Base-Catalyzed Hydrolysis (Saponification)

-

Mechanism : Treatment with aqueous NaOH or KOH leads to nucleophilic acyl substitution. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. Deprotonation produces a carboxylate salt, which is acidified to yield saphenic acid .

RCOOR +OH−→RCOO−+R OH irreversible under basic conditions -

Conditions : Room temperature, 2–60 minutes; acid workup (e.g., HCl) required to isolate the free carboxylic acid .

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Sequential proton transfers and elimination of methanol yield saphenic acid2 .

RCOOR +H3O+→RCOOH+R OH reversible -

Conditions : HCl/methanol (0.2–1.2% HCl), 45–100°C, 20–90 minutes .

Table 1: Hydrolysis Conditions and Outcomes

| Catalyst | Conditions | Time | Yield (%) | Product |

|---|---|---|---|---|

| NaOH (1 M) | RT, aqueous | 2 min | >95 | Saphenic acid |

| HCl (0.6%) | 45°C, methanol/water | 60 min | >90 | Saphenic acid |

Glycosylation Reactions

Saphenic acid methyl ester serves as a glycosyl acceptor in synthetic protocols. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors enable efficient β-glycoside formation under mild conditions .

Mechanism

-

Activation : LiClO₃ promotes leaving group departure from the DISAL donor.

-

Nucleophilic Attack : The phenolic oxygen of methyl saphenate attacks the anomeric carbon of the glycosyl donor, forming a β-glycoside via neighboring group participation (2-O-benzoyl) .

Table 2: Glycosylation of Methyl Saphenate with DISAL Donors

| Donor | Conditions | Yield (%) | Product (β-Anomer) |

|---|---|---|---|

| Benzoylated -glucose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 65 | Methyl 6-(β-D-glucosyl)ester |

| Benzoylated -galactose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 60 | Methyl 6-(β-D-galactosyl)ester |

| Benzoylated -quinovose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 69 | Methyl 6-(β-L-quinovosyl)ester |

Deprotection

-

Zemplén Conditions : NaOMe/MeOH removes benzoyl groups, yielding free glycosides (e.g., compounds 12–14 ) .

-

Ester Hydrolysis : LiOH/MeOH-H₂O converts methyl esters to free acids (e.g., compounds 18–20 ) .

Key Research Findings

-

Glycoside Stability : β-Glycosides resist enzymatic hydrolysis, enhancing their utility in antibiotic design .

-

Biological Activity : Quinovosyl derivatives (e.g., compound 20 ) inhibit topoisomerase IIα at 100 µM without cytotoxicity .

-

Reaction Optimization : Acid-catalyzed methanolysis of methyl saphenate requires <1.2% HCl for complete conversion .

Critical Analysis

-

Base vs. Acid Hydrolysis : Saponification is faster but irreversible; acid hydrolysis allows ester recovery under non-aqueous conditions .

-

Glycosylation Efficiency : LiClO₄ activation minimizes side reactions, achieving 60–70% yields .

This synthesis and reactivity profile positions methyl saphenate as a versatile intermediate for bioactive phenazine derivatives .

Propriétés

Numéro CAS |

73634-72-7 |

|---|---|

Formule moléculaire |

C16H14N2O3 |

Poids moléculaire |

282.29 g/mol |

Nom IUPAC |

methyl 6-(1-hydroxyethyl)phenazine-1-carboxylate |

InChI |

InChI=1S/C16H14N2O3/c1-9(19)10-5-3-7-12-14(10)17-13-8-4-6-11(15(13)18-12)16(20)21-2/h3-9,19H,1-2H3 |

Clé InChI |

CMJFOBNRYRSQGE-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O |

SMILES canonique |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.